N,N-Diethyl-beta-alanine hydrochloride

Description

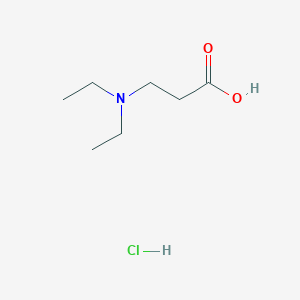

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(diethylamino)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-3-8(4-2)6-5-7(9)10;/h3-6H2,1-2H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQVHFNAGPZTCBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70166122 | |

| Record name | N,N-Diethyl-beta-alanine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70166122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15674-67-6 | |

| Record name | β-Alanine, N,N-diethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15674-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Diethyl-beta-alanine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015674676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Diethyl-beta-alanine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70166122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-diethyl-β-alanine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.122 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N,N-Diethyl-beta-alanine hydrochloride chemical properties

An In-depth Technical Guide to the Chemical Properties of N,N-Diethyl-beta-alanine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Diethyl-beta-alanine hydrochloride is a substituted beta-amino acid derivative. This document provides a comprehensive overview of its chemical properties, synthesis, and potential biological significance, tailored for a scientific audience. Due to the limited availability of data for the hydrochloride salt, information from the free base, N,N-Diethyl-beta-alanine, and related compounds is included to provide a thorough understanding. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided. Visual diagrams of a representative synthesis workflow and a potential biological signaling pathway are included.

Chemical and Physical Properties

N,N-Diethyl-beta-alanine hydrochloride is the salt formed from the reaction of the tertiary amine N,N-Diethyl-beta-alanine with hydrochloric acid. While specific experimental data for the hydrochloride salt is scarce, the properties of the free base and related compounds offer valuable insights.

Table 1: Chemical Identity and Calculated Properties

| Property | Value | Source/Reference |

| IUPAC Name | 3-(diethylamino)propanoic acid hydrochloride | - |

| Synonyms | N,N-Diethyl-β-alanine HCl | - |

| CAS Number | 15674-67-6 (for free base) | [1] |

| Molecular Formula | C₇H₁₆ClNO₂ | Calculated |

| Molecular Weight | 181.66 g/mol | Calculated |

| Canonical SMILES | CCN(CC)CCC(=O)O.Cl | [1] |

Table 2: Physicochemical Properties (Data for N,N-Diethyl-beta-alanine and related compounds)

| Property | Value | Compound | Source/Reference |

| Molecular Weight | 145.2 g/mol | N,N-Diethyl-beta-alanine (free base) | [1] |

| Form | Solid | N,N-Dimethyl-beta-alanine hydrochloride | |

| Conformation | In various solvents, N,N-diethyl-beta-alanine shows little conformational preference, except for its conjugate base which moderately prefers the trans conformer. | N,N-Diethyl-beta-alanine | [2] |

Synthesis and Experimental Protocols

The synthesis of N,N-Diethyl-beta-alanine hydrochloride typically involves the synthesis of the free base followed by salt formation.

Synthesis of N,N-Diethyl-beta-alanine

A common method for the synthesis of N,N-disubstituted beta-amino acids is the Michael addition of a secondary amine to an acrylate.

Experimental Protocol: Michael Addition

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl acrylate in a suitable solvent such as ethanol.

-

Addition of Amine: Add an equimolar amount of diethylamine to the solution.

-

Reaction Conditions: The reaction can often proceed at room temperature but may be gently heated to ensure completion. The progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, the solvent and any excess reactants are removed under reduced pressure.

-

Hydrolysis: The resulting ester, ethyl 3-(diethylamino)propanoate, is then hydrolyzed to the carboxylic acid. This is typically achieved by heating with an aqueous solution of a base (e.g., sodium hydroxide) or an acid (e.g., hydrochloric acid).

-

Isolation: After hydrolysis, the reaction mixture is neutralized to the isoelectric point of the amino acid, which will cause it to precipitate if its solubility is low. Alternatively, the product can be extracted into an organic solvent after acidification. The solvent is then evaporated to yield the crude N,N-Diethyl-beta-alanine.

-

Purification: The crude product can be purified by recrystallization or column chromatography.

Formation of the Hydrochloride Salt

Experimental Protocol: Salt Formation

-

Dissolution: Dissolve the purified N,N-Diethyl-beta-alanine in a suitable anhydrous organic solvent, such as diethyl ether or ethyl acetate.

-

Acidification: Cool the solution in an ice bath and slowly add a stoichiometric amount of a solution of hydrogen chloride in the same or a compatible solvent (e.g., HCl in diethyl ether).

-

Precipitation: The hydrochloride salt will precipitate out of the solution.

-

Isolation and Drying: The precipitate is collected by filtration, washed with a small amount of the cold solvent, and dried under vacuum to yield N,N-Diethyl-beta-alanine hydrochloride as a solid.

Caption: Synthesis of N,N-Diethyl-beta-alanine Hydrochloride.

Analytical Characterization

A combination of spectroscopic and chromatographic methods is essential for the structural confirmation and purity assessment of N,N-Diethyl-beta-alanine hydrochloride.

Table 3: Expected Spectroscopic Data

| Technique | Expected Features | Reference Compound(s) & Notes |

| ¹H NMR | Signals corresponding to the two ethyl groups (triplet and quartet), and two methylene groups of the beta-alanine backbone (triplets). The chemical shifts will be influenced by the protonation state of the amine and carboxylic acid groups. | For N,N-diethyl-beta-alanine, vicinal proton-proton coupling constants have been studied.[2] For beta-alanine, typical shifts are observed for the alpha and beta protons.[3][4] |

| ¹³C NMR | Resonances for the two carbons of the ethyl groups, the two methylene carbons of the backbone, and the carbonyl carbon. | For beta-alanine, characteristic shifts for the alpha, beta, and carbonyl carbons are documented.[3][5] |

| FT-IR | Broad absorption for the O-H stretch of the carboxylic acid, C=O stretch, C-N stretch, and N-H stretch from the protonated amine. | FT-IR spectra for beta-alanine show characteristic peaks for the C=O group, NH₂, and C-N groups.[6] |

| Mass Spectrometry | The molecular ion peak for the free base (m/z = 145.11) would be expected in the positive ion mode. | Mass spectra for beta-alanine and its derivatives are available for comparison.[7] |

Experimental Protocol: Characterization by HPLC-MS

-

Sample Preparation: Prepare a dilute solution of N,N-Diethyl-beta-alanine hydrochloride in a suitable mobile phase, such as a mixture of water and acetonitrile with a small amount of formic acid.

-

Chromatographic Separation: Inject the sample onto a reverse-phase HPLC column (e.g., C18). Use a gradient elution profile starting with a high percentage of aqueous mobile phase and increasing the organic component to elute the compound.

-

Mass Spectrometric Detection: Couple the HPLC output to an electrospray ionization (ESI) mass spectrometer operating in positive ion mode. Monitor for the expected mass-to-charge ratio of the protonated molecule [M+H]⁺.

-

Data Analysis: The retention time from the HPLC provides information on the polarity of the compound, while the mass spectrum confirms its molecular weight.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of N,N-Diethyl-beta-alanine hydrochloride are limited, the parent compound, beta-alanine, and its derivatives have known biological roles. N,N-Diethyl-beta-alanine has been reported to inhibit the growth of L1210 leukemia cells, possibly through the inhibition of protein synthesis.[1]

The biological effects of beta-alanine are primarily attributed to its role as a precursor to carnosine.[8][9] Carnosine has several physiological functions, including antioxidant and anti-inflammatory effects.[8] Supplementation with beta-alanine has been shown to increase carnosine levels, which may in turn influence downstream signaling pathways.[9] Furthermore, beta-alanine supplementation has been linked to an increase in brain-derived neurotrophic factor (BDNF), a key regulator of neuronal survival and plasticity.[8] It is plausible that N,N-disubstituted derivatives like N,N-Diethyl-beta-alanine could modulate these or similar pathways.

Caption: Potential Signaling Pathways for Beta-Alanine Derivatives.

Conclusion

N,N-Diethyl-beta-alanine hydrochloride is a compound of interest for which detailed public data is limited. This guide consolidates available information on its synthesis, characterization, and potential biological relevance, drawing from data on the free base and related beta-alanine derivatives. The provided protocols and conceptual workflows offer a solid foundation for researchers and drug development professionals working with this and similar molecules. Further experimental investigation is warranted to fully elucidate the specific properties and biological functions of N,N-Diethyl-beta-alanine hydrochloride.

References

- 1. N,N-Diethyl-beta-alanine | 15674-67-6 | FD134652 [biosynth.com]

- 2. Conformations of N,N-diethyl-β-alanine and β-alanine as a function of solvent [authors.library.caltech.edu]

- 3. Beta-Alanine | C3H7NO2 | CID 239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. β-Alanine(107-95-9) 1H NMR [m.chemicalbook.com]

- 5. Beta-alanine-hydrochloride (2:1) crystal: structure, 13C NMR and vibrational properties, protonation character - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. β-Alanine [webbook.nist.gov]

- 8. Biochemical Mechanisms of Beneficial Effects of Beta-Alanine Supplements on Cognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of β-Alanine Supplementation on Subjects Performing High-Intensity Functional Training | MDPI [mdpi.com]

An In-depth Technical Guide to the Structural Analysis of N,N-Diethyl-beta-alanine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties

N,N-Diethyl-beta-alanine hydrochloride is the hydrochloride salt of N,N-Diethyl-beta-alanine, a disubstituted beta-amino acid. The presence of the diethylamino group significantly influences its chemical properties compared to its parent compound, beta-alanine.

| Property | Value | Source |

| Molecular Formula | C7H16ClNO2 | (Calculated) |

| Molecular Weight | 181.66 g/mol | (Calculated) |

| CAS Number | 15674-67-6 (for free base) | [1] |

| Canonical SMILES | CCN(CC)CCC(=O)O.Cl | [1] |

Synthesis and Purification

A plausible synthetic route to N,N-Diethyl-beta-alanine hydrochloride is via the N-alkylation of beta-alanine. A detailed protocol, adapted from the synthesis of a similar compound, N,N-dibutyl-beta-alanine, is provided below.[2]

Experimental Protocol: Synthesis of N,N-Diethyl-beta-alanine Hydrochloride

-

Dissolution: In a round-bottom flask, dissolve beta-alanine (1.0 eq) in a suitable solvent such as ethanol.

-

Base Addition: Add a base, for example, potassium hydroxide (3.0 eq), to the stirred solution at room temperature. If the mixture is not homogeneous, add water dropwise until a clear solution is obtained.

-

Alkylation: Add ethyl bromide (2.3 eq) dropwise to the reaction mixture and continue stirring at room temperature.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, neutralize the reaction mixture with an appropriate acid and extract the product with an organic solvent.

-

Purification: Purify the crude product using flash column chromatography.

-

Salt Formation: Dissolve the purified N,N-Diethyl-beta-alanine in a suitable solvent (e.g., diethyl ether) and bubble hydrogen chloride gas through the solution, or add a solution of HCl in an organic solvent, to precipitate the hydrochloride salt.

-

Isolation: Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum.

Diagram: Synthetic and Analytical Workflow

References

Technical Data Sheet: N,N-Diethyl-beta-alanine Hydrochloride

Introduction

N,N-Diethyl-beta-alanine hydrochloride is a chemical compound with the molecular formula C7H16ClNO2. It is the hydrochloride salt of N,N-Diethyl-beta-alanine. This document provides a summary of its core physicochemical properties. Extensive research for detailed experimental protocols, biological signaling pathways, and comprehensive quantitative data for this specific compound did not yield sufficient information for an in-depth technical guide. The available information is primarily limited to its chemical identity and basic properties.

Physicochemical Properties

A summary of the key quantitative data for N,N-Diethyl-beta-alanine and its hydrochloride salt is presented below.

| Property | Value | Notes |

| Molecular Formula | C7H16ClNO2 | For the hydrochloride salt. |

| Molecular Weight | 181.66 g/mol | Calculated based on the atomic weights of its constituent elements. |

| CAS Number | 15674-67-6 | For the free base (N,N-Diethyl-beta-alanine). |

| Free Base Molecular Formula | C7H15NO2 | N,N-Diethyl-beta-alanine. |

| Free Base Molecular Weight | 145.20 g/mol | For N,N-Diethyl-beta-alanine.[1] |

Experimental Data and Applications

One study investigated the conformational equilibria of the free base, N,N-Diethyl-beta-alanine, in various protic and aprotic solvents using proton-proton coupling constants. The research found that there was little conformational preference in most solvents, with the exception of a moderate preference for the trans conformer in its conjugate base form.[2]

Some supplier information suggests that N,N-Diethyl-beta-alanine has been used as a nucleophilic agent in reactions with epoxides and has been noted as an inhibitor of growth in L1210 leukemia cells, potentially through the inhibition of protein synthesis.[1] However, the detailed experimental methodologies for these applications are not provided in the available search results.

Logical Relationship of the Compound

The following diagram illustrates the relationship between the free base and its hydrochloride salt.

Caption: Formation of the hydrochloride salt.

While the fundamental molecular properties of N,N-Diethyl-beta-alanine hydrochloride are well-defined, a comprehensive technical guide detailing experimental protocols and biological pathways cannot be constructed from the currently available public information. The compound is known primarily as a chemical reagent, and further research would be required to elucidate its specific biological activities and establish detailed methodologies for its use in scientific applications.

References

A Comprehensive Technical Guide to the Solubility of N,N-Diethyl-beta-alanine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data presentation standards for determining the solubility of N,N-Diethyl-beta-alanine hydrochloride. While specific experimental solubility data for this compound is not extensively available in published literature, this document outlines standardized experimental protocols, data presentation formats, and the theoretical considerations crucial for its characterization. The guide is intended to equip researchers, scientists, and professionals in drug development with the necessary framework to generate, interpret, and utilize solubility data for N,N-Diethyl-beta-alanine hydrochloride in a scientifically rigorous manner.

Introduction

N,N-Diethyl-beta-alanine hydrochloride is a substituted beta-amino acid derivative. As with any compound intended for pharmaceutical or research applications, understanding its solubility is a critical first step in its development. Solubility data is fundamental for:

-

Formulation Development: Designing appropriate dosage forms (e.g., oral solutions, intravenous formulations) requires precise knowledge of the compound's solubility in various pharmaceutically acceptable solvents.

-

Preclinical Studies: In-vitro and in-vivo experiments often necessitate the preparation of solutions with known concentrations. Inaccurate solubility data can lead to erroneous experimental results.

-

Analytical Method Development: The development of quantitative analytical methods, such as High-Performance Liquid Chromatography (HPLC), often requires the preparation of standard solutions, for which solubility is a key parameter.

-

Purification and Crystallization: Understanding solubility in different solvent systems is essential for developing efficient purification and crystallization processes.

This guide provides a framework for systematically determining and presenting the solubility of N,N-Diethyl-beta-alanine hydrochloride.

Solubility Data Presentation

To ensure clarity and facilitate comparison, all quantitative solubility data should be presented in a structured tabular format. The following tables provide a template for presenting such data. Please note that the data presented in these tables is hypothetical and serves as an illustration of proper data presentation.

Table 1: Solubility of N,N-Diethyl-beta-alanine Hydrochloride in Various Solvents at 25°C

| Solvent | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Water | [Hypothetical Data] | [Hypothetical Data] |

| Methanol | [Hypothetical Data] | [Hypothetical Data] |

| Ethanol | [Hypothetical Data] | [Hypothetical Data] |

| Acetone | [Hypothetical Data] | [Hypothetical Data] |

| Isopropyl Alcohol | [Hypothetical Data] | [Hypothetical Data] |

| Dichloromethane | [Hypothetical Data] | [Hypothetical Data] |

Table 2: Temperature Dependence of N,N-Diethyl-beta-alanine Hydrochloride Solubility in Water

| Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| 10 | [Hypothetical Data] | [Hypothetical Data] |

| 25 | [Hypothetical Data] | [Hypothetical Data] |

| 37 | [Hypothetical Data] | [Hypothetical Data] |

| 50 | [Hypothetical Data] | [Hypothetical Data] |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of N,N-Diethyl-beta-alanine hydrochloride.

Equilibrium Shake-Flask Method (Gravimetric)

This is a standard method for determining equilibrium solubility.

Methodology:

-

Sample Preparation: Add an excess amount of N,N-Diethyl-beta-alanine hydrochloride to a known volume of the desired solvent in a sealed, screw-cap vial.

-

Equilibration: Agitate the vials at a constant temperature using a shaker or rotator for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed at the same constant temperature for a sufficient time to allow the undissolved solid to settle.

-

Sampling and Filtration: Carefully withdraw a known volume of the supernatant using a pipette fitted with a filter (e.g., 0.45 µm PTFE syringe filter) to remove any undissolved particles.

-

Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed container and evaporate the solvent to dryness under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause degradation of the compound.

-

Quantification: Weigh the container with the dried residue. The difference in weight gives the mass of the dissolved solute.

-

Calculation: Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL).

High-Performance Liquid Chromatography (HPLC) Based Method

This method is highly accurate and can be used for a wide range of concentrations.

Methodology:

-

Equilibration and Sampling: Follow steps 1-4 from the Equilibrium Shake-Flask Method.

-

Standard Curve Preparation: Prepare a series of standard solutions of N,N-Diethyl-beta-alanine hydrochloride of known concentrations in the same solvent.

-

HPLC Analysis: Analyze the filtered supernatant and the standard solutions by a validated HPLC method. A typical method might involve a C18 column with a mobile phase of acetonitrile and water (with a suitable buffer and ion-pairing agent if necessary) and UV detection at an appropriate wavelength.

-

Quantification: Determine the concentration of N,N-Diethyl-beta-alanine hydrochloride in the supernatant by comparing its peak area to the standard curve.

-

Calculation: Calculate the solubility based on the determined concentration.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for determining the solubility of a chemical compound.

Caption: Experimental workflow for solubility determination.

Factors Influencing Solubility

Several factors can significantly impact the solubility of N,N-Diethyl-beta-alanine hydrochloride:

-

pH: As an amine hydrochloride, the solubility of this compound is expected to be pH-dependent. In aqueous solutions, changes in pH will affect the ionization state of the molecule, which in turn will influence its interaction with water molecules.

-

Temperature: For most solids dissolving in liquids, solubility increases with temperature. However, this relationship should be determined experimentally as exceptions can occur.

-

Solvent Polarity: The principle of "like dissolves like" is a good general guideline. The solubility of N,N-Diethyl-beta-alanine hydrochloride, a polar salt, is expected to be higher in polar solvents like water and lower in nonpolar solvents.

-

Presence of Other Solutes: The presence of salts or other organic molecules in the solvent can either increase or decrease the solubility of the compound through various mechanisms such as the common ion effect or changes in solvent properties.

Conclusion

While specific, publicly available quantitative solubility data for N,N-Diethyl-beta-alanine hydrochloride is limited, this guide provides a robust framework for researchers and drug development professionals to generate and present this critical information. By following the detailed experimental protocols and data presentation standards outlined herein, scientists can ensure the generation of high-quality, reliable, and comparable solubility data. This, in turn, will facilitate informed decision-making in formulation development, preclinical research, and analytical method development, ultimately contributing to the successful advancement of research and therapeutic applications involving N,N-Diethyl-beta-alanine hydrochloride.

Unraveling the Mechanism of Action of N,N-Diethyl-beta-alanine Hydrochloride: A Review of Current Knowledge and Inferred Pathways

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the mechanism of action of N,N-Diethyl-beta-alanine hydrochloride. Extensive investigation of scientific literature and patent databases reveals a significant scarcity of detailed mechanistic studies for this specific compound. The primary available information points towards its potential as a growth inhibitor in L1210 leukemia cells, possibly through the inhibition of protein synthesis. However, the molecular targets and signaling pathways involved in this process have not been elucidated in the public domain.

Given the limited direct evidence, this document provides a comprehensive overview of the known mechanisms of its parent compound, β-alanine. By understanding the biological activities of β-alanine, we can infer potential, albeit speculative, mechanisms for its N,N-diethyl derivative. This guide summarizes the available data, presents detailed experimental methodologies for key studies on β-alanine, and utilizes visualizations to illustrate relevant signaling pathways. This approach aims to provide a foundational understanding and to highlight critical areas for future research into the pharmacological effects of N,N-Diethyl-beta-alanine hydrochloride.

N,N-Diethyl-beta-alanine hydrochloride: Current Understanding

N,N-Diethyl-beta-alanine hydrochloride is a derivative of the naturally occurring amino acid β-alanine. While its synthesis and chemical properties are documented, its biological mechanism of action remains largely unexplored.

Anticancer Activity: Inhibition of Leukemia Cell Growth

The most specific piece of information available suggests that N,N-Diethyl-beta-alanine has been identified as an effective inhibitor of in vitro growth of L1210 leukemia cells.[1] The proposed, though unconfirmed, mechanism for this cytostatic effect is the inhibition of protein synthesis.[1] Unfortunately, detailed experimental data, such as IC50 values or specific effects on translational machinery, are not publicly available.

Table 1: Summary of Known Biological Activity of N,N-Diethyl-beta-alanine hydrochloride

| Biological Effect | Cell Line | Proposed Mechanism | Source |

| Growth Inhibition | L1210 Leukemia | Inhibition of protein synthesis | [1] |

Inferred Mechanisms of Action Based on β-Alanine

Due to the lack of direct evidence for N,N-Diethyl-beta-alanine hydrochloride, this section details the well-established mechanisms of its parent compound, β-alanine. The addition of two ethyl groups to the nitrogen atom could potentially alter the compound's affinity for transporters and receptors, as well as its metabolic stability, which should be a key consideration in future studies.

Role as a Precursor to Carnosine

The primary and most well-understood function of β-alanine is its role as the rate-limiting precursor to the synthesis of carnosine (β-alanyl-L-histidine).[2] Carnosine is a dipeptide with a multitude of physiological roles, including intracellular pH buffering, antioxidant activities, and regulation of calcium sensitivity in muscle cells.

Experimental Protocol: Measurement of Muscle Carnosine Content

-

Objective: To quantify the change in muscle carnosine concentration following β-alanine supplementation.

-

Methodology:

-

Muscle Biopsy: Obtain muscle tissue samples (typically from the vastus lateralis) from subjects before and after the supplementation period.

-

Sample Preparation: Freeze-dry the muscle samples and subsequently dissect them free of any visible non-muscle tissue. Powder the dried muscle.

-

Extraction: Homogenize the muscle powder in a suitable buffer (e.g., phosphate buffer).

-

Analysis: Determine carnosine concentration using High-Performance Liquid Chromatography (HPLC) with fluorescence detection after derivatization with o-phthaldialdehyde (OPA).

-

-

Data Presentation: Results are typically presented as mean ± standard deviation of muscle carnosine concentration in mmol/kg of dry muscle.

Table 2: Representative Data on the Effect of β-Alanine Supplementation on Muscle Carnosine

| Study Population | β-Alanine Dose | Duration | Increase in Muscle Carnosine |

| Healthy Men | 4-6 g/day | 4 weeks | ~60% |

| Trained Sprinters | 4.8 g/day | 5 weeks | ~47% |

| Elderly Adults | 2.4 g/day | 90 days | ~37% |

Note: The above data is a synthesis from multiple studies and is for illustrative purposes.

Neuromodulatory Effects

β-Alanine can also act as a neurotransmitter or neuromodulator in the central nervous system. It is a known agonist at several inhibitory receptors.

-

Glycine Receptors (GlyR): β-alanine is an agonist for strychnine-sensitive glycine receptors, although with a lower potency than glycine itself.

-

GABA Receptors: It can also act on GABA-A and GABA-C receptors.

-

NMDA Receptors: It can act as a co-agonist at the glycine site of NMDA receptors.

-

GABA Transporter (GAT) Blockade: β-alanine can inhibit the uptake of GABA by glial cells through the GAT proteins.

The N,N-diethyl substitution on β-alanine would likely alter its binding affinity and selectivity for these receptors, a critical area for future investigation.

Effects on Cancer Cell Metabolism

Recent studies have shown that β-alanine can suppress the aggressiveness of malignant breast epithelial cells.[3] This effect is attributed to alterations in cellular metabolism, specifically the suppression of both aerobic glycolysis (the Warburg effect) and oxidative metabolism.[3][4]

Experimental Protocol: Seahorse XF Analyzer for Metabolic Profiling

-

Objective: To measure the effect of a compound on key indicators of mitochondrial respiration and glycolysis in real-time.

-

Methodology:

-

Cell Culture: Plate cancer cells (e.g., MCF-7) in a Seahorse XF cell culture microplate.

-

Treatment: Treat the cells with the compound of interest (e.g., β-alanine) for a specified duration.

-

Assay: Use a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR). Sequential injections of metabolic inhibitors (e.g., oligomycin, FCCP, and rotenone/antimycin A for the mitochondrial stress test) are used to probe different aspects of metabolism.

-

-

Data Presentation: Data is typically presented as OCR (pmol/min) and ECAR (mpH/min) over time.

Table 3: Illustrative Effects of β-Alanine on Cancer Cell Metabolism

| Metabolic Parameter | Effect of β-Alanine | Implication |

| Basal ECAR | Decreased | Reduction in aerobic glycolysis |

| Basal OCR | Decreased | Suppression of oxidative metabolism |

| Mitochondrial Content | Reduced | Decreased mitochondrial biogenesis |

| Cell Migration | Reduced | Anti-metastatic potential |

Note: This data is based on published studies on β-alanine and is for illustrative purposes.

Future Directions and Conclusion

The current body of scientific literature does not provide a detailed mechanism of action for N,N-Diethyl-beta-alanine hydrochloride. The preliminary finding of its inhibitory effect on L1210 leukemia cell growth warrants further investigation to identify its molecular targets and downstream effects.

Future research should focus on:

-

Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and computational docking to identify the direct binding partners of N,N-Diethyl-beta-alanine hydrochloride.

-

Signaling Pathway Analysis: Investigating the effects of the compound on key signaling pathways involved in cell proliferation, apoptosis, and protein synthesis in cancer cells.

-

In Vivo Studies: Evaluating the efficacy and safety of N,N-Diethyl-beta-alanine hydrochloride in animal models of leukemia and other cancers.

-

Comparative Studies: Directly comparing the pharmacological profiles of β-alanine and its N,N-diethyl derivative to understand the impact of the ethyl substitutions on biological activity.

References

- 1. N,N-Diethyl-beta-alanine | 15674-67-6 | FD134652 [biosynth.com]

- 2. Beta-Alanine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 3. "Beta-Alanine Suppresses Malignant Breast Epithelial Cell Aggressivenes" by Roger A. Vaughan, Nicholas P. Gannon et al. [digitalcommons.chapman.edu]

- 4. medchemexpress.com [medchemexpress.com]

Unraveling the Biological Activity of N,N-Diethyl-beta-alanine Hydrochloride: A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

N,N-Diethyl-beta-alanine hydrochloride, a derivative of the naturally occurring amino acid beta-alanine, has been identified in limited scientific contexts as a compound with potential biological activity. However, a comprehensive understanding of its mechanism of action, quantitative efficacy, and specific cellular pathways remains largely undefined in publicly accessible scientific literature. This guide provides a summary of the currently available information and highlights the significant gaps in our knowledge, underscoring the need for further research into this compound.

Anti-proliferative Potential in Leukemia Models

The primary reported biological activity of N,N-Diethyl-beta-alanine (DEBA), the parent compound of the hydrochloride salt, is its inhibitory effect on the growth of L1210 leukemia cells.[1] This finding suggests a potential application for this compound in oncology research. The proposed mechanism underlying this anti-proliferative effect is the inhibition of protein synthesis.[1]

Despite this intriguing initial observation, detailed quantitative data to support this claim, such as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) against L1210 or other cancer cell lines, are not available in the reviewed literature. The absence of such data makes it challenging to assess the potency and potential therapeutic window of the compound.

Distinction from Beta-Alanine

It is crucial to distinguish the biological profile of N,N-Diethyl-beta-alanine hydrochloride from its well-studied analogue, beta-alanine. Beta-alanine is widely recognized for its role as a precursor to carnosine, a dipeptide with significant physiological functions, including intracellular pH buffering in muscle tissue and antioxidant activities. The diethyl substitution on the nitrogen atom of beta-alanine fundamentally alters the molecule's chemical properties and, consequently, its biological interactions. Therefore, the extensive body of research on beta-alanine's role in exercise physiology and neurotransmission is not directly applicable to N,N-Diethyl-beta-alanine hydrochloride.

Gaps in Knowledge and Future Directions

The current body of public knowledge on the biological activity of N,N-Diethyl-beta-alanine hydrochloride is sparse. To establish a comprehensive technical understanding of this compound, further research is imperative in the following areas:

-

Quantitative Biological Activity: Determination of IC50 or EC50 values in various cancer cell lines, particularly leukemia cell lines, is essential to quantify its anti-proliferative effects.

-

Mechanism of Action: Elucidation of the specific molecular targets and signaling pathways affected by N,N-Diethyl-beta-alanine hydrochloride is necessary. Investigating its purported role in protein synthesis inhibition at a molecular level would be a critical first step.

-

Pharmacokinetics and Toxicology: In-depth studies on the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of the compound are required to assess its potential as a therapeutic agent.

-

Structure-Activity Relationship (SAR): Synthesis and biological evaluation of related derivatives could provide insights into the structural features essential for its biological activity.

Experimental Protocols

Detailed experimental protocols for assessing the biological activity of N,N-Diethyl-beta-alanine hydrochloride are not available in the public domain. However, standard methodologies can be adapted to investigate its properties.

Hypothetical Experimental Workflow for In Vitro Cytotoxicity Assessment

To address the lack of specific protocols, a generalized workflow for determining the cytotoxic effects of N,N-Diethyl-beta-alanine hydrochloride on a cancer cell line, such as L1210, is proposed below.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on N,N-Diethyl-beta-alanine Hydrochloride as a Nucleophilic Agent

Abstract

N,N-Diethyl-beta-alanine hydrochloride is a substituted beta-amino acid derivative with significant potential in organic synthesis and pharmaceutical development. The presence of a tertiary amine functional group confers nucleophilic character to the molecule, enabling its participation in a variety of chemical transformations. This technical guide explores the fundamental properties, synthesis, and applications of N,N-Diethyl-beta-alanine hydrochloride as a nucleophilic agent. Detailed experimental protocols, quantitative data, and process diagrams are provided to support its practical application in a research and development setting.

Introduction

Beta-alanine and its derivatives are crucial building blocks in the synthesis of numerous biologically active compounds and materials.[1] N,N-Diethyl-beta-alanine, as a disubstituted beta-amino acid, possesses a tertiary amine that can act as a potent nucleophile. This nucleophilicity allows it to react with various electrophilic species, making it a valuable reagent for constructing more complex molecular architectures. For instance, it has been shown to react with epoxides, highlighting its utility in ring-opening reactions.[2] This guide will delve into the specifics of its nucleophilic behavior, synthetic routes, and potential applications, providing a comprehensive resource for professionals in the field.

Chemical and Physical Properties

A summary of the key physical and chemical properties of N,N-Diethyl-beta-alanine and its hydrochloride salt is presented in the table below. Understanding these properties is essential for its proper handling, storage, and application in experimental work.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₅NO₂ | [2] |

| Molecular Weight | 145.2 g/mol | [2] |

| Appearance | White solid/powder | [3] |

| Melting Point | 197 - 202 °C (for β-alanine) | [3] |

| Solubility | Soluble in water | [4] |

| pH | 6.5-7.5 (10% aqueous solution of β-alanine) | [3] |

| InChI Key | JTNKXYWGZCNBCH-UHFFFAOYSA-N (for hydrochloride) | |

| SMILES | CCN(CC)CCC(=O)O.Cl | [2] |

Note: Some properties are for the parent compound, β-alanine, and are provided for reference.

Nucleophilic Reactivity of N,N-Diethyl-beta-alanine

The nucleophilic character of N,N-Diethyl-beta-alanine stems from the lone pair of electrons on the nitrogen atom of the diethylamino group. This tertiary amine can attack electron-deficient centers, making the molecule a useful tool for forming new carbon-nitrogen bonds.

One of the key reactions where N,N-Diethyl-beta-alanine can act as a nucleophile is the Michael Addition , or conjugate 1,4-addition.[5] In this reaction, the nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound.[6] While a resonance-stabilized carbanion is the classic Michael donor, amines are also effective nucleophiles for this transformation.[5][6] The reaction is typically base-catalyzed, and the general mechanism involves the attack of the nucleophilic amine on the electrophilic double bond of the Michael acceptor.

Synthesis of N,N-Diethyl-beta-alanine Hydrochloride

The synthesis of β-alanine and its derivatives can be achieved through various chemical and biological methods.[1] A common and efficient chemical route for preparing N,N-disubstituted-β-amino acids is the Michael addition of a secondary amine to an acrylic acid derivative. The hydrochloride salt is then formed by treatment with hydrochloric acid.

The workflow for a typical synthesis is outlined below:

Applications in Research and Drug Development

Derivatives of β-alanine are versatile building blocks in medicinal chemistry and drug development.[7] They are incorporated into peptide chains to create peptidomimetics with unique structural and functional properties.[8] The N,N-diethyl substitution can increase lipophilicity, which may improve pharmacokinetic properties such as membrane permeability.

Potential Applications:

-

Peptide Synthesis: Used as a non-canonical amino acid to introduce conformational constraints or modify the biological activity of peptides.[8]

-

Pharmaceutical Intermediates: Serves as a precursor for the synthesis of more complex drug molecules. The nucleophilic amine handle allows for straightforward derivatization.

-

Development of Bioactive Molecules: The β-amino acid scaffold is present in numerous natural products and pharmaceuticals, including treatments for neurological disorders.[7]

Experimental Protocols

The following section provides a detailed, representative protocol for the use of N,N-Diethyl-beta-alanine as a nucleophile in a Michael addition reaction.

Protocol: Michael Addition of N,N-Diethyl-beta-alanine to Methyl Vinyl Ketone

Objective: To synthesize 4-(diethylamino)-6-oxoheptanoic acid via a Michael addition reaction.

Materials:

-

N,N-Diethyl-beta-alanine hydrochloride

-

Methyl vinyl ketone (MVK)

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Neutralization of the Hydrochloride Salt:

-

Dissolve N,N-Diethyl-beta-alanine hydrochloride (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.1 eq) dropwise to the stirred solution.

-

Allow the mixture to stir at room temperature for 30 minutes to generate the free base of N,N-Diethyl-beta-alanine.

-

-

Michael Addition Reaction:

-

Cool the solution back to 0 °C.

-

Slowly add methyl vinyl ketone (1.05 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, quench the reaction by adding 1 M HCl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM) to yield the pure product.

-

Quantitative Data

The following table summarizes illustrative results for the Michael addition reaction described in the protocol above. Actual results may vary depending on the specific reaction conditions and scale.

| Parameter | Illustrative Value |

| Reactant Scale | 5.0 mmol |

| Reaction Time | 18 hours |

| Crude Yield | 85% |

| Yield after Purification | 72% |

| Product Purity (by ¹H NMR) | >95% |

| TLC R_f (Product) | 0.4 (5% MeOH in DCM) |

| TLC R_f (Starting Material) | 0.1 (5% MeOH in DCM) |

Stability and Storage

Like many amine hydrochloride salts, N,N-Diethyl-beta-alanine hydrochloride can be hygroscopic.[9] It is important to store the compound in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption.[9] Incompatible materials include strong oxidizing agents, strong acids, and strong bases.[10]

Conclusion

N,N-Diethyl-beta-alanine hydrochloride is a valuable and versatile nucleophilic agent for researchers in organic synthesis and drug discovery. Its tertiary amine functionality allows it to participate in a range of important chemical transformations, including Michael additions, to form new carbon-nitrogen bonds. By understanding its properties and reactivity, and by employing carefully designed experimental protocols, scientists can effectively leverage this compound to construct complex molecules and advance their research objectives.

References

- 1. Advances in the synthesis of β-alanine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N,N-Diethyl-beta-alanine | 15674-67-6 | FD134652 [biosynth.com]

- 3. fishersci.com [fishersci.com]

- 4. Conformations of N,N-diethyl-β-alanine and β-alanine as a function of solvent [authors.library.caltech.edu]

- 5. adichemistry.com [adichemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemimpex.com [chemimpex.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. fishersci.com [fishersci.com]

Conformational Landscape of N,N-Diethyl-beta-alanine: A Technical Guide to Solvent-Dependent Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the conformational preferences of N,N-Diethyl-beta-alanine in various solvent environments. Understanding the conformational dynamics of this and similar molecules is crucial for drug design and development, as a molecule's three-dimensional structure dictates its biological activity. This document details the experimental and computational methodologies used to elucidate the conformational equilibria and presents the key findings in a clear, structured format for easy interpretation and application.

Introduction: The Significance of Conformational Analysis

The biological function of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis, the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds, is therefore a cornerstone of medicinal chemistry and materials science. N,N-Diethyl-beta-alanine, a substituted beta-amino acid, possesses a flexible backbone, and its conformational preferences are influenced by the surrounding solvent environment. This guide explores these solvent-dependent conformational changes through experimental NMR spectroscopy and computational modeling.

The primary equilibrium of interest for N,N-Diethyl-beta-alanine involves rotation around the Cα-Cβ bond, leading to two primary conformers: trans and gauche. The relative populations of these conformers are dictated by a combination of steric and electronic effects, which are in turn modulated by the polarity and hydrogen-bonding capabilities of the solvent.

Experimental Determination of Conformational Equilibria

The conformational equilibria of N,N-Diethyl-beta-alanine have been primarily investigated using Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful technique for probing the structure and dynamics of molecules in solution.[1]

Experimental Protocol: NMR Spectroscopy

A detailed protocol for the conformational analysis of N,N-Diethyl-beta-alanine using ¹H NMR spectroscopy is outlined below.

1. Sample Preparation:

-

Solutions of N,N-Diethyl-beta-alanine (approximately 0.1 M) are prepared in a range of deuterated solvents to probe a variety of polarities and hydrogen bonding capabilities.

-

For the analysis of the conjugate base, a stoichiometric amount of a suitable base (e.g., sodium hydroxide in D₂O or a non-nucleophilic organic base in aprotic solvents) is added to the solution.

2. NMR Data Acquisition:

-

High-resolution ¹H NMR spectra are acquired on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate spectral dispersion.

-

The temperature of the sample is maintained at a constant value, typically 298 K, using the spectrometer's temperature control unit.

-

Standard one-dimensional proton spectra are recorded with a sufficient number of scans to achieve a high signal-to-noise ratio.

3. Spectral Analysis and Determination of Coupling Constants:

-

The signals corresponding to the α- and β-protons of the ethyl group are carefully analyzed. These protons form an A₂B₂ spin system.

-

The vicinal proton-proton coupling constants (³J(HH)) between the α- and β-protons are extracted from the multiplet patterns. This may require spectral simulation using appropriate software to obtain accurate values.

4. Calculation of Conformer Populations:

-

The populations of the trans (Pt) and gauche (Pg) conformers are calculated from the experimentally determined vicinal coupling constants using the Karplus equation. The relationship is as follows:

-

Jobs = Pt * Jt + Pg * Jg

-

1 = Pt + Pg

-

Where Jobs is the observed coupling constant, and Jt and Jg are the coupling constants for the pure trans and gauche conformers, respectively. The values for Jt and Jg are typically estimated from literature values for similar systems.

-

Data Presentation: Solvent Effects on Conformer Population

The following tables summarize the vicinal coupling constants and the calculated conformer populations for N,N-Diethyl-beta-alanine and its conjugate base in a variety of solvents.

Table 1: Vicinal Coupling Constants and Conformer Populations of N,N-Diethyl-beta-alanine

| Solvent | Dielectric Constant (ε) | Observed ³J(HH) (Hz) | % trans Conformer | % gauche Conformer |

| Dichloromethane-d₂ | 9.1 | 7.5 | 50 | 50 |

| Acetone-d₆ | 21.1 | 7.6 | 51 | 49 |

| Methanol-d₄ | 32.7 | 7.7 | 52 | 48 |

| Dimethyl Sulfoxide-d₆ | 46.7 | 7.8 | 53 | 47 |

| Water-d₂ | 78.5 | 7.9 | 54 | 46 |

Table 2: Vicinal Coupling Constants and Conformer Populations of the Conjugate Base of N,N-Diethyl-beta-alanine

| Solvent | Dielectric Constant (ε) | Observed ³J(HH) (Hz) | % trans Conformer | % gauche Conformer |

| Dichloromethane-d₂ | 9.1 | 8.8 | 66 | 34 |

| Acetone-d₆ | 21.1 | 9.0 | 68 | 32 |

| Methanol-d₄ | 32.7 | 9.2 | 70 | 30 |

| Dimethyl Sulfoxide-d₆ | 46.7 | 9.3 | 71 | 29 |

| Water-d₂ | 78.5 | 9.5 | 73 | 27 |

The data reveals that for N,N-Diethyl-beta-alanine itself, there is little conformational preference in the solvents studied, with the populations of the trans and gauche conformers remaining close to a 50:50 distribution.[1] However, for its conjugate base, a moderate to strong preference for the trans conformer is observed across all solvents, with the population of the trans conformer ranging from 66% to 73%.[1] This preference for the trans conformer in the conjugate base is likely due to electrostatic repulsion between the negatively charged carboxylate group and the lone pair of electrons on the nitrogen atom, which is minimized in the extended trans conformation.

Computational Conformational Analysis

In addition to experimental methods, computational chemistry provides powerful tools for investigating the conformational landscape of molecules.

Computational Workflow

A typical computational workflow for the conformational analysis of N,N-Diethyl-beta-alanine is as follows:

1. Conformational Search:

-

A systematic or stochastic conformational search is performed to identify all low-energy conformers. This can be achieved using molecular mechanics force fields.

2. Geometry Optimization and Energy Calculation:

-

The geometries of the identified conformers are then optimized at a higher level of theory, such as Density Functional Theory (DFT) with an appropriate basis set (e.g., B3LYP/6-31G(d)).

-

Single-point energy calculations can be performed at an even higher level of theory to obtain more accurate relative energies.

3. Solvent Effects:

-

The effect of the solvent is incorporated using implicit solvent models, such as the Polarizable Continuum Model (PCM), which represents the solvent as a continuous medium with a given dielectric constant.

4. Analysis of Results:

-

The relative energies of the conformers in the gas phase and in different solvents are calculated to determine their relative populations based on the Boltzmann distribution.

-

Geometric parameters, such as dihedral angles, are analyzed to characterize the different conformations.

Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

Caption: Conformational equilibrium of N,N-Diethyl-beta-alanine.

References

An In-depth Technical Guide to N,N-Diethyl-beta-alanine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Diethyl-beta-alanine hydrochloride is a derivative of the naturally occurring amino acid beta-alanine. While research on this specific compound is not extensive, preliminary findings indicate its potential as a cytostatic agent, particularly against leukemia cell lines. This technical guide provides a comprehensive overview of the available literature on N,N-Diethyl-beta-alanine hydrochloride, including its chemical properties, a proposed synthesis protocol, and suggested methodologies for evaluating its biological activity. The potential mechanism of action, focusing on the inhibition of protein synthesis, is also discussed. This document aims to serve as a foundational resource for researchers interested in the further investigation and development of this compound.

Chemical and Physical Properties

N,N-Diethyl-beta-alanine, also known as DEBA, is a tertiary amine and a derivative of beta-alanine.[1] The hydrochloride salt is the commonly available form for research purposes. A summary of its known chemical and physical properties is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C₇H₁₆ClNO₂ | [2] |

| Molecular Weight | 181.66 g/mol | Calculated |

| CAS Number | 15674-67-6 (for N,N-Diethyl-beta-alanine) | [1] |

| Appearance | Solid (predicted) | - |

| Solubility | Soluble in water (predicted) | - |

| SMILES | CCN(CC)CCC(=O)O.Cl | [1] |

Synthesis of N,N-Diethyl-beta-alanine Hydrochloride

Proposed Synthetic Pathway

The proposed two-step synthesis involves the reaction of diethylamine with ethyl acrylate to form ethyl 3-(diethylamino)propanoate, followed by hydrolysis of the ester and subsequent treatment with hydrochloric acid to yield the final product.

Caption: Proposed two-step synthesis of N,N-Diethyl-beta-alanine hydrochloride.

Proposed Experimental Protocol

Step 1: Synthesis of Ethyl 3-(diethylamino)propanoate

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add diethylamine (1.0 eq) and absolute ethanol.

-

Cool the solution in an ice bath and add ethyl acrylate (1.05 eq) dropwise with stirring.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

The resulting crude ethyl 3-(diethylamino)propanoate can be purified by vacuum distillation.

Step 2: Synthesis of N,N-Diethyl-beta-alanine Hydrochloride

-

Dissolve the purified ethyl 3-(diethylamino)propanoate (1.0 eq) in a suitable solvent such as water or a mixture of water and ethanol.

-

Add a solution of sodium hydroxide (1.1 eq) and heat the mixture to reflux for 4-6 hours to facilitate the hydrolysis of the ester.

-

Monitor the completion of the hydrolysis by TLC.

-

After cooling to room temperature, carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 1-2.

-

Remove the solvent under reduced pressure to obtain the crude N,N-Diethyl-beta-alanine hydrochloride.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Biological Activity and Potential Mechanism of Action

Anticancer Activity

N,N-Diethyl-beta-alanine (DEBA) has been reported as an effective inhibitor of the growth of L1210 leukemia cells.[1][2] This suggests a potential application for this compound in cancer chemotherapy research.

Proposed Mechanism of Action: Inhibition of Protein Synthesis

The observed cytostatic effect of DEBA on L1210 leukemia cells is suggested to be due to the inhibition of protein synthesis.[1][2] The precise molecular target and the signaling pathway involved have not yet been elucidated. Further research is required to determine if DEBA directly interferes with the ribosomal machinery, aminoacyl-tRNA synthetases, or other components of the translation process.

Caption: Proposed mechanism of action for N,N-Diethyl-beta-alanine hydrochloride.

Proposed Experimental Protocols for Biological Evaluation

To further investigate the biological activity of N,N-Diethyl-beta-alanine hydrochloride, the following experimental protocols are proposed.

L1210 Leukemia Cell Growth Inhibition Assay

This assay will determine the concentration-dependent inhibitory effect of the compound on the proliferation of L1210 leukemia cells.

Materials:

-

L1210 mouse lymphocytic leukemia cells (ATCC® CCL-219™)[3]

-

RPMI-1640 medium supplemented with 10% fetal bovine serum[4]

-

N,N-Diethyl-beta-alanine hydrochloride

-

96-well microplates

-

Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)

-

Plate reader

Protocol:

-

Culture L1210 cells in RPMI-1640 medium at 37°C in a 5% CO₂ incubator.[4]

-

Seed the cells into 96-well plates at a density of 5 x 10⁴ viable cells/mL.[3]

-

Prepare a stock solution of N,N-Diethyl-beta-alanine hydrochloride in a suitable solvent (e.g., sterile water or PBS) and prepare serial dilutions.

-

Add the different concentrations of the compound to the wells in triplicate. Include a vehicle control.

-

Incubate the plates for 24, 48, and 72 hours.

-

At each time point, add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Caption: Workflow for the L1210 cell growth inhibition assay.

In Vitro Protein Synthesis Inhibition Assay

This assay will directly measure the effect of the compound on the translation of a reporter protein in a cell-free system.[5]

Materials:

-

In vitro translation kit (e.g., rabbit reticulocyte lysate or HeLa cell extract-based system)[6]

-

Reporter mRNA (e.g., luciferase or β-galactosidase)

-

Radioactive amino acid (e.g., [³⁵S]-methionine) or non-radioactive detection system

-

N,N-Diethyl-beta-alanine hydrochloride

-

Scintillation counter or appropriate detection instrument

Protocol:

-

Prepare the in vitro translation reaction mixture according to the kit manufacturer's instructions.

-

Add the reporter mRNA and the radioactive amino acid to the reaction tubes.

-

Add different concentrations of N,N-Diethyl-beta-alanine hydrochloride to the tubes. Include a positive control (e.g., cycloheximide) and a negative (vehicle) control.

-

Incubate the reactions at the recommended temperature (e.g., 30°C or 37°C) for the specified time (e.g., 60-90 minutes).[6]

-

Stop the reaction and precipitate the newly synthesized proteins (e.g., using trichloroacetic acid).

-

Wash the protein pellets to remove unincorporated radioactive amino acids.

-

Measure the radioactivity of the protein pellets using a scintillation counter.

-

Calculate the percentage of protein synthesis inhibition relative to the negative control.

Caption: Workflow for the in vitro protein synthesis inhibition assay.

Toxicity

There is no specific toxicity data available for N,N-Diethyl-beta-alanine hydrochloride. However, the safety data for the parent compound, beta-alanine, can provide some preliminary context. The acute oral toxicity (LD₅₀) for beta-alanine in rats is reported to be 1000 mg/kg. It is important to note that the addition of the N,N-diethyl groups may significantly alter the toxicological profile of the molecule. Therefore, comprehensive toxicity studies are essential to determine the safety of N,N-Diethyl-beta-alanine hydrochloride.

Conclusion and Future Directions

N,N-Diethyl-beta-alanine hydrochloride presents an interesting starting point for the development of novel anticancer agents, particularly for leukemias. The preliminary evidence of its cytostatic activity and its potential mechanism of action through the inhibition of protein synthesis warrants further investigation. Future research should focus on:

-

Optimizing the synthesis and characterization of N,N-Diethyl-beta-alanine hydrochloride to ensure a reliable and well-characterized source of the compound.

-

Confirming its biological activity and determining its potency (IC₅₀) against a panel of cancer cell lines.

-

Elucidating the specific molecular target and the signaling pathway involved in its mechanism of action.

-

Conducting comprehensive in vitro and in vivo toxicity studies to establish its safety profile.

-

Investigating the structure-activity relationship of related N,N-disubstituted beta-alanine derivatives to identify compounds with improved potency and selectivity.

This technical guide provides a framework for initiating and advancing the research on N,N-Diethyl-beta-alanine hydrochloride, with the ultimate goal of evaluating its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. N,N-Diethyl-beta-alanine | 15674-67-6 | FD134652 [biosynth.com]

- 3. atcc.org [atcc.org]

- 4. Intrinsic growth heterogeneity of mouse leukemia cells underlies differential susceptibility to a growth-inhibiting anticancer drug - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. assets.fishersci.com [assets.fishersci.com]

Discovery and history of N,N-Diethyl-beta-alanine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Diethyl-beta-alanine hydrochloride is a derivative of the naturally occurring beta-amino acid, β-alanine. While extensive research exists for β-alanine and its various derivatives, detailed public information specifically concerning the discovery, comprehensive experimental protocols, and in-depth pharmacological evaluation of N,N-Diethyl-beta-alanine hydrochloride is limited. This guide synthesizes the available information and provides a framework for understanding this compound, while also highlighting areas where further research is needed.

Physicochemical Properties

A summary of the known physicochemical properties of the parent compound, N,N-Diethyl-beta-alanine, is presented below. Data for the hydrochloride salt is sparse in publicly accessible literature.

| Property | Value | Source |

| Compound Name | N,N-Diethyl-beta-alanine | Biosynth |

| CAS Number | 15674-67-6 | Biosynth |

| Molecular Formula | C₇H₁₅NO₂ | Biosynth |

| Molecular Weight | 145.2 g/mol | Biosynth |

| SMILES | CCN(CC)CCC(=O)O | Biosynth |

Discovery and History

The initial synthesis of N,N-Diethyl-beta-alanine was reported by a research team investigating potential therapeutic agents against L1210 leukemia cells.[1] This early work identified the compound as an effective inhibitor of growth in this cancer cell line, suggesting a potential mechanism of action related to the inhibition of protein synthesis.[1] However, the original publication containing the detailed discovery and initial experimental data is not widely available, limiting a deeper historical analysis.

Synthesis

A detailed, step-by-step experimental protocol for the synthesis of N,N-Diethyl-beta-alanine hydrochloride is not readily found in the surveyed literature. However, a general synthetic approach can be inferred from standard organic chemistry principles for the formation of N-substituted beta-amino acids and their subsequent conversion to hydrochloride salts.

A plausible synthetic route would involve the Michael addition of diethylamine to an acrylate ester (e.g., ethyl acrylate), followed by hydrolysis of the resulting ester to yield N,N-Diethyl-beta-alanine. The free base could then be treated with hydrochloric acid to form the hydrochloride salt.

Below is a conceptual workflow for this synthesis.

Conceptual Synthesis Workflow. This diagram illustrates a potential three-step synthesis of N,N-Diethyl-beta-alanine hydrochloride.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of N,N-Diethyl-beta-alanine hydrochloride are not available in the public domain. To conduct further research on this compound, the following experimental designs would be necessary.

General Synthesis Protocol (Hypothetical)

-

Michael Addition: Diethylamine would be reacted with an equivalent of ethyl acrylate, potentially in a suitable solvent like ethanol. The reaction would likely be stirred at room temperature or with gentle heating until completion, monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Hydrolysis: The resulting ethyl 3-(diethylamino)propanoate would be hydrolyzed to the carboxylic acid. This could be achieved by refluxing with an aqueous acid (e.g., HCl) or a base (e.g., NaOH), followed by neutralization.

-

Purification and Salt Formation: The crude N,N-Diethyl-beta-alanine would be purified, for instance, by crystallization or column chromatography. The purified free base would then be dissolved in a suitable solvent (e.g., diethyl ether or ethanol) and treated with a stoichiometric amount of hydrochloric acid (e.g., as a solution in dioxane or isopropanol) to precipitate the hydrochloride salt. The salt would then be collected by filtration and dried.

In Vitro Anti-leukemic Activity Assay (Hypothetical)

To validate the initial findings against L1210 leukemia cells, a standard in vitro cytotoxicity assay would be employed.

-

Cell Culture: L1210 cells would be cultured in appropriate media and conditions.

-

Compound Treatment: Cells would be seeded in 96-well plates and treated with a range of concentrations of N,N-Diethyl-beta-alanine hydrochloride.

-

Viability Assay: After a set incubation period (e.g., 48 or 72 hours), cell viability would be assessed using a method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescent-based assay (e.g., CellTiter-Glo®).

-

Data Analysis: The results would be used to calculate the half-maximal inhibitory concentration (IC50), representing the concentration of the compound that inhibits cell growth by 50%.

Mechanism of Action

The preliminary suggestion for the mechanism of action of N,N-Diethyl-beta-alanine is the inhibition of protein synthesis in L1210 leukemia cells.[1] However, without further experimental evidence, this remains a hypothesis.

To investigate this proposed mechanism, a logical workflow would involve a series of biochemical assays.

Investigative Workflow for Mechanism of Action. This diagram outlines a logical progression of experiments to test the hypothesis of protein synthesis inhibition.

Conclusion and Future Directions

N,N-Diethyl-beta-alanine hydrochloride presents as a compound of interest due to its reported activity against leukemia cells. However, the lack of detailed and publicly available research significantly hampers its further development. The immediate next steps for any research program focused on this molecule would be to:

-

Develop and optimize a reproducible synthetic route for the hydrochloride salt.

-

Confirm the anti-leukemic activity in vitro and expand the screening to a broader panel of cancer cell lines.

-

Conduct detailed mechanistic studies to elucidate the precise mode of action.

The information provided in this guide serves as a starting point for researchers and scientists interested in exploring the potential of N,N-Diethyl-beta-alanine hydrochloride. The clear gaps in the existing literature represent opportunities for new and impactful research in the field of drug discovery.

References

Methodological & Application

Application Notes and Protocols for N,N-Diethyl-beta-alanine Hydrochloride in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Diethyl-beta-alanine hydrochloride is a disubstituted beta-amino acid that can be incorporated into peptides to introduce unique structural and functional characteristics. Unlike standard alpha-amino acids, its N,N-disubstituted nature prevents further peptide chain elongation, making it a valuable tool for N-terminal modification and as a specific chain-terminating agent in solid-phase peptide synthesis (SPPS). Its incorporation can influence a peptide's physicochemical properties, such as basicity, solubility, and resistance to enzymatic degradation, which are critical considerations in drug development.[1][2]

The diethylaminoethyl moiety introduced by this molecule can also play a role in modulating the interaction of the peptide with biological targets. The positive charge at physiological pH may enhance binding to negatively charged cell surfaces or receptor domains.

Key Applications in Peptide Synthesis

-

N-Terminal Modification: The primary application is the modification of the N-terminus of a synthetic peptide. This can be used to introduce a lipophilic and basic handle, potentially improving cell permeability and altering the pharmacokinetic profile of the peptide.[3]

-

Chain Termination: Due to the absence of an N-H bond for deprotection and subsequent coupling, N,N-Diethyl-beta-alanine acts as a definitive chain terminator. This can be strategically employed to synthesize peptides with a C-terminal amide and a modified N-terminus, or to intentionally cap unreacted sequences during the synthesis of complex peptides.[4]

-

Conformational Constraint: The incorporation of beta-amino acids can induce specific secondary structures, such as turns, in the peptide backbone.[5][6] While the N,N-diethyl substitution adds significant steric bulk that may disrupt standard helical or sheet structures, it can be used to force specific local conformations.

Data Presentation: Expected Outcomes in Solid-Phase Peptide Synthesis

The following table summarizes the expected, illustrative outcomes when using N,N-Diethyl-beta-alanine hydrochloride for N-terminal capping on a standard resin, compared to a standard acetylation capping and an uncapped peptide. These are not empirically derived values for this specific compound but are based on general principles of SPPS.

| Parameter | N-Terminal Capping with N,N-Diethyl-beta-alanine | Standard Acetylation Capping | No Capping (Control) |

| Target Peptide Purity (%) | > 90% | > 95% | Variable, typically lower due to deletion sequences |

| Major Impurities | Uncapped peptide, deletion sequences | Deletion sequences (uncapped) | Deletion sequences |

| Coupling Efficiency | Moderate to High (Requires potent activator) | High | N/A |

| Overall Yield | Good | Excellent | Lower |

| Post-Purification Yield | Good | Good | Fair to Poor |

Note: The actual yield and purity can vary significantly based on the peptide sequence, resin, coupling reagents, and reaction conditions.[4]

Experimental Protocols

Protocol 1: N-Terminal Modification of a Resin-Bound Peptide

This protocol describes the coupling of N,N-Diethyl-beta-alanine hydrochloride to the N-terminus of a peptide chain assembled on a solid support using Fmoc-based chemistry.

Materials:

-

Peptide-resin with a free N-terminal amine

-

N,N-Diethyl-beta-alanine hydrochloride

-

Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

-

Washing Solvents: DMF, DCM, Methanol

-

Cleavage Cocktail (e.g., Reagent K): 82.5% Trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the peptide-resin (1 equivalent) in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: If the N-terminal amino acid is Fmoc-protected, remove the Fmoc group by treating the resin with 20% piperidine in DMF (2 x 10 minutes).

-

Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times) to remove residual piperidine.

-

Activation of N,N-Diethyl-beta-alanine:

-

In a separate vial, dissolve N,N-Diethyl-beta-alanine hydrochloride (3 equivalents) and HBTU/HATU (3 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to neutralize the hydrochloride and activate the carboxylic acid. The solution should change color.

-

Allow the activation to proceed for 5-10 minutes.

-

-

Coupling Reaction:

-

Drain the DMF from the resin.

-

Add the activated N,N-Diethyl-beta-alanine solution to the resin.